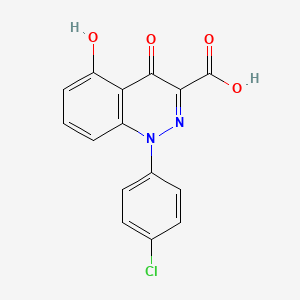
2(1H)-Pyridinone, 6-(4-methoxyphenyl)-4-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Pyridinone, 6-(4-methoxyphenyl)-4-phenyl- is a heterocyclic organic compound It is characterized by a pyridinone core substituted with a methoxyphenyl group at the 6-position and a phenyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 6-(4-methoxyphenyl)-4-phenyl- typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with acetophenone to form a chalcone intermediate. This intermediate undergoes cyclization in the presence of ammonium acetate to yield the desired pyridinone compound. The reaction conditions often involve refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.
化学反応の分析
Types of Reactions
2(1H)-Pyridinone, 6-(4-methoxyphenyl)-4-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2(1H)-Pyridinone, 6-(4-methoxyphenyl)-4-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 2(1H)-Pyridinone, 6-(4-methoxyphenyl)-4-phenyl- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2(1H)-Pyridinone, 6-(4-chlorophenyl)-4-phenyl-
- 2(1H)-Pyridinone, 6-(4-methylphenyl)-4-phenyl-
- 2(1H)-Pyridinone, 6-(4-nitrophenyl)-4-phenyl-
Uniqueness
2(1H)-Pyridinone, 6-(4-methoxyphenyl)-4-phenyl- is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This substitution can enhance its potential as a pharmacophore and its utility in various chemical reactions.
特性
CAS番号 |
143969-12-4 |
|---|---|
分子式 |
C18H15NO2 |
分子量 |
277.3 g/mol |
IUPAC名 |
6-(4-methoxyphenyl)-4-phenyl-1H-pyridin-2-one |
InChI |
InChI=1S/C18H15NO2/c1-21-16-9-7-14(8-10-16)17-11-15(12-18(20)19-17)13-5-3-2-4-6-13/h2-12H,1H3,(H,19,20) |
InChIキー |
IFBUNDVCMZDLEW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CC(=CC(=O)N2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


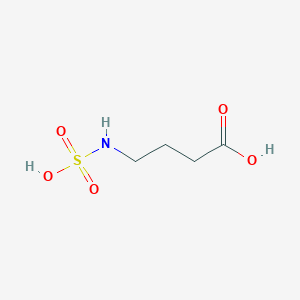
silane](/img/structure/B12558763.png)
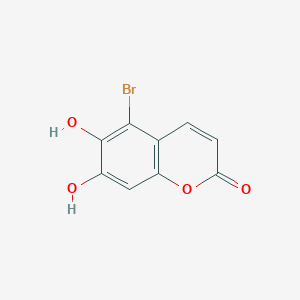
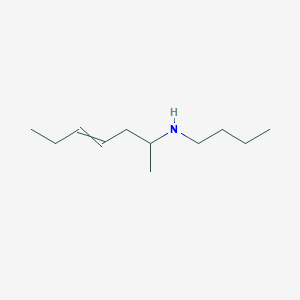
![1-Chloro-8-[(8-chlorooctyl)disulfanyl]octane](/img/structure/B12558774.png)
![N-[1-(4-Bromophenyl)propylidene]hydroxylamine](/img/structure/B12558782.png)
![3,3'-Carbonylbis[7-(ethylamino)-2H-1-benzopyran-2-one]](/img/structure/B12558790.png)
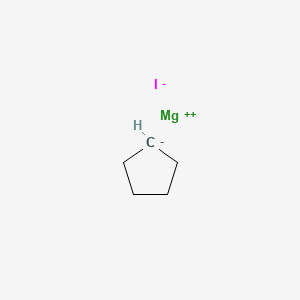
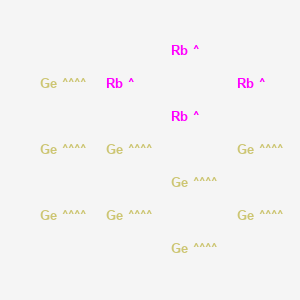


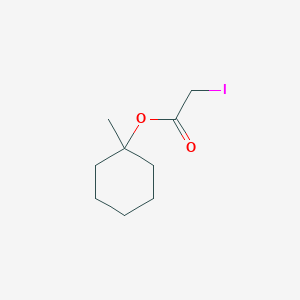
![N~2~,N~4~-Bis[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B12558816.png)
